2-Tert-butyl-4-iodophenol

Physical Organic Chemistry Separation Science Process Chemistry

2-Tert-butyl-4-iodophenol (C₁₀H₁₃IO, MW 276.11) is an ortho-tert-butyl-substituted para-iodophenol derivative. Its predicted physicochemical properties include a boiling point of 106–108 °C (at 3 Torr), density of 1.563 ± 0.06 g/cm³, acid dissociation constant pKa of 10.73 ± 0.18, and LogP of approximately 3.29.

Molecular Formula C10H13IO
Molecular Weight 276.11 g/mol
CAS No. 60803-25-0
Cat. No. B1279285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-4-iodophenol
CAS60803-25-0
Molecular FormulaC10H13IO
Molecular Weight276.11 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)I)O
InChIInChI=1S/C10H13IO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3
InChIKeyRIKUIHNAPBRUOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-4-iodophenol (CAS 60803-25-0) Procurement Guide: Ortho-Sterically Hindered para-Iodophenol for Selective Cross-Coupling and Oxidation Applications


2-Tert-butyl-4-iodophenol (C₁₀H₁₃IO, MW 276.11) is an ortho-tert-butyl-substituted para-iodophenol derivative. Its predicted physicochemical properties include a boiling point of 106–108 °C (at 3 Torr), density of 1.563 ± 0.06 g/cm³, acid dissociation constant pKa of 10.73 ± 0.18, and LogP of approximately 3.29 . The compound is typically supplied as a liquid with commercial purity specifications of 97% or ≥98%, with recommended storage at 2–8 °C in a sealed, dry environment protected from light .

Why 4-Iodophenol or 2-Tert-butylphenol Cannot Substitute for 2-Tert-butyl-4-iodophenol in Synthetic Workflows


2-Tert-butyl-4-iodophenol possesses an ortho-tert-butyl group and a para-iodo substituent on the phenolic ring. These substituents confer physicochemical properties and reactivity patterns that differ substantially from simpler analogs such as 4-iodophenol (lacking ortho-steric hindrance) and 2-tert-butylphenol (lacking the iodo cross-coupling handle) . Critically, in oxidative reaction systems, 2,6-di-tert-butylphenol derivatives produce significantly higher ultimate yields of p-benzoquinone compared to 4-iodophenol irrespective of initial iodine concentration—a differential reactivity pattern that cannot be replicated by non-tert-butylated analogs [1]. Furthermore, the predicted pKa of 2-tert-butyl-4-iodophenol (10.73) differs notably from that of the isomeric 4-(tert-butyl)-2-iodophenol (pKa 8.73) , which has direct implications for pH-dependent extraction, purification, and formulation processes.

Quantitative Differentiation Evidence: 2-Tert-butyl-4-iodophenol vs Closest Analogs


Acidity (pKa) Differentiation vs Regioisomeric 4-(tert-Butyl)-2-iodophenol

The predicted acid dissociation constant (pKa) of 2-tert-butyl-4-iodophenol is 10.73 ± 0.18 , compared to 8.73 ± 0.18 for the regioisomeric analog 4-(tert-butyl)-2-iodophenol (CAS 38941-98-9) . This difference of approximately 2.0 pKa units reflects the distinct electronic environment conferred by the ortho-tert-butyl / para-iodo substitution pattern versus the para-tert-butyl / ortho-iodo pattern.

Physical Organic Chemistry Separation Science Process Chemistry

Oxidative Product Yield Differentiation vs 4-Iodophenol in Iodinating Reaction Systems

In oxidative reactions with I₂ and H₂O₂ in methanol, 2,6-di-tert-butylphenol—a structural analog bearing ortho-tert-butyl groups comparable to those in 2-tert-butyl-4-iodophenol—produces a significantly higher ultimate yield of p-benzoquinone compared to 4-iodophenol, irrespective of the initial I₂ concentration [1]. This differential outcome demonstrates that ortho-tert-butyl substitution fundamentally alters oxidative reaction pathways and product distributions in iodophenol systems.

Oxidation Chemistry Reaction Mechanisms Process Selectivity

Synthetic Accessibility via Green Catalytic para-Selective Oxyiodination

A green catalytic method using copper(II) nitrate, I₂, molecular oxygen, and water as solvent achieves highly efficient aerobic oxyiodination of phenols with remarkable para-selectivity . This methodology is directly applicable to the synthesis of 2-tert-butyl-4-iodophenol from 2-tert-butylphenol, offering high atom economy and avoiding organic solvents. In contrast, isomeric 4-(tert-butyl)-2-iodophenol (CAS 38941-98-9) requires a more resource-intensive synthetic route involving iodine monochloride, acetic acid solvent, reflux heating at 120 °C for 7.5 hours, and sodium hydride-mediated workup .

Green Chemistry Synthetic Methodology Catalysis

Lipophilicity (LogP) and Chromatographic Retention vs Non-alkylated Iodophenols

2-Tert-butyl-4-iodophenol exhibits a predicted LogP of approximately 3.29 , which is substantially higher than that of unsubstituted 4-iodophenol (LogP ≈ 2.03–2.35 range). This increased lipophilicity arises directly from the ortho-tert-butyl substituent and affects both reversed-phase chromatographic retention and passive membrane permeability characteristics.

Lipophilicity ADME Profiling Chromatography

Steric Buttressing Enables Congested Cycloadduct Formation in Pauson–Khand Reactions

Ortho-tert-butyl-substituted o-iodophenol derivatives have been successfully employed as precursors for constructing sterically congested cyclopentenones and medium-sized rings via Sonogashira coupling followed by intramolecular Pauson–Khand cycloaddition [1]. The ortho-tert-butyl group provides 'steric buttressing' that permits the construction of cycloadducts bearing significant steric congestion, whereas non-tert-butylated o-iodophenol derivatives lack this enabling steric feature.

Cycloaddition Chemistry Steric Effects Synthetic Methodology

Evidence-Based Application Scenarios for 2-Tert-butyl-4-iodophenol (CAS 60803-25-0) in Research and Industrial Procurement


Selective Purification and Analytical Method Development Exploiting Differential pKa and LogP

Procurement of 2-tert-butyl-4-iodophenol over its regioisomer 4-(tert-butyl)-2-iodophenol is justified when pH-dependent separation is required. The approximately 100-fold difference in acidity (pKa 10.73 vs 8.73) enables selective extraction of one isomer over the other under carefully controlled pH conditions . Additionally, the higher LogP (~3.29) of this compound relative to non-alkylated 4-iodophenol provides distinct reversed-phase chromatographic retention, facilitating cleaner isolation from reaction mixtures where unalkylated byproducts may be present .

Cross-Coupling Reactions Requiring para-Iodo Handle with Ortho-Steric Protection

The para-iodo substituent serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions including Suzuki, Stille, Negishi, and Heck couplings , while the ortho-tert-butyl group provides steric shielding that may prevent undesired side reactions at the ortho position or stabilize reactive intermediates. This combination is particularly valuable for sequential coupling strategies where orthogonal reactivity or regioselective functionalization is required. The iodine atom can be reduced to yield 2-tert-butylphenol when the iodo handle is no longer needed .

Green Chemistry Synthetic Workflows with Atom-Economical para-Selective Iodination

For organizations with sustainability mandates or green chemistry procurement policies, 2-tert-butyl-4-iodophenol can be synthesized via a copper-catalyzed aerobic oxyiodination methodology that employs water as solvent and molecular oxygen as terminal oxidant, achieving high para-selectivity with minimal waste generation . This contrasts favorably with alternative iodophenol syntheses requiring halogenated solvents, strong acids, or stoichiometric heavy metal oxidants. Sourcing from vendors utilizing such methodologies may satisfy environmental procurement criteria.

Oxidation Studies and Quinone-Directed Synthetic Pathways

Research programs investigating oxidative transformations of sterically hindered phenols should prioritize this compound (or its 2,6-di-tert-butyl analog) over non-tert-butylated 4-iodophenol. Mechanistic studies have established that ortho-tert-butyl substitution fundamentally alters oxidative reaction pathways and product distributions in iodinating systems, leading to significantly higher ultimate yields of p-benzoquinone products irrespective of iodine concentration . This differential reactivity is critical for applications requiring controlled quinone formation or where product selectivity must be optimized.

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